N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O4/c1-18-14-16-19(17-15-18)31-30(34)28-27(22-10-4-7-13-25(22)36-28)32-29(33)26-20-8-2-5-11-23(20)35-24-12-6-3-9-21(24)26/h2-17,26H,1H3,(H,31,34)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQWFZMONFGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and comparative studies with related compounds.
Chemical Structure
The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action, including:
- Acetylcholinesterase Inhibition : Compounds in the benzofuran class have shown potential as acetylcholinesterase inhibitors, which may have implications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antimicrobial Activity : Studies have reported significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several benzofuran derivatives. The findings indicated that this compound exhibited notable activity against both E. coli and B. subtilis. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 1.25 ± 0.60 | 1.50 ± 0.75 |
| Standard Antibiotic (Penicillin) | 1 ± 1.50 | 0.5 ± 0.25 |
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) was assessed using Ellman's method, revealing that the compound demonstrated competitive inhibition with an IC50 value comparable to established AChE inhibitors:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.88 ± 0.50 |
| Eserine (Standard) | 0.55 ± 0.10 |
Case Studies
- Study on Lipid Metabolism : In a study involving hyperlipidemic rats, the compound was administered at a dose of 15 mg/kg body weight, resulting in significant reductions in plasma triglycerides and increases in HDL cholesterol levels after both 7 and 24 hours post-administration .
- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of benzofuran derivatives, indicating that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting potential therapeutic benefits in neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzofuran and Amide Motifs
Compound A : 2-Amino-3-(benzofuran-3-yl)propanoic acid (ABPA)
- Molecular Formula: C₁₁H₉NO₃
- Key Features: Benzofuran ring linked to an amino acid backbone. Enzymatically decarboxylated to 2-(benzofuran-3-yl)ethanamine (BEA) by NosL, highlighting the reactivity of benzofuran derivatives in enzymatic systems .
- Comparison: The target compound lacks the amino acid moiety but shares the benzofuran core. Enzymatic transformations of ABPA suggest that benzofuran-containing compounds may exhibit substrate-specific reactivity in biochemical contexts .
Compound B : Benzo[4,5]furo[3,2-b]pyridines
- Synthetic Route: Synthesized via N-(benzofuran-3-yl)iminophosphorane intermediates, demonstrating the utility of benzofuran in constructing fused heterocyclic systems .
- Comparison: Unlike the target compound, these derivatives incorporate pyridine rings fused to benzofuran. Shared synthetic strategies (e.g., iminophosphorane intermediates) may suggest overlapping methodologies for benzofuran functionalization .
Carboxamide-Containing Analogues
Compound C : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide (NAT-1)
- Molecular Formula : C₁₆H₁₅N₃O₃S
- Key Features: Thiazolidinone ring with a nicotinamide group. Designed for bioactivity studies (e.g., antimicrobial or anti-inflammatory applications) .
- Comparison: The target compound replaces the thiazolidinone ring with a xanthene-benzofuran scaffold. Both compounds feature carboxamide linkages, but NAT-1’s smaller molecular weight (329.37 g/mol) may confer better solubility compared to the target’s bulky xanthene system .
Compound D : 1-(Benzoyl)-N-(2-phenylethylamine)-9H-β-carboline-3-carboxamide
- Key Features :
- Comparison :
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Challenges: The xanthene-benzofuran scaffold in the target compound likely requires multi-step synthesis, contrasting with simpler benzofuran derivatives like ABPA or thiazolidinones .
- Bioactivity Potential: While NAT-1 and β-carboline derivatives are studied for pharmacological activity, the target compound’s bioactivity remains unexplored in available literature. Its structural complexity may position it for niche applications in materials science or targeted drug delivery .
- Reactivity Insights : Enzymatic studies on ABPA suggest that benzofuran derivatives can undergo decarboxylation or radical-mediated transformations, which may inform stability assessments of the target compound .
Q & A
Basic: What are the standard synthesis protocols for N-(2-(p-tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide?
Answer:
The synthesis typically involves a multi-step process:
Benzofuran Core Formation : Cyclization of 2-hydroxybenzaldehyde derivatives under acidic or oxidative conditions to generate the benzofuran scaffold .
Introduction of p-Tolylcarbamoyl Group : Reaction of the benzofuran intermediate with p-tolyl isocyanate or carbamoyl chloride in anhydrous solvents (e.g., THF or DCM) using catalysts like DMAP to form the carbamate linkage .
Xanthene Carboxamide Coupling : Condensation of the functionalized benzofuran with 9H-xanthene-9-carboxylic acid derivatives via carbodiimide-mediated coupling (e.g., DCC or EDC) in the presence of HOBt to minimize racemization .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Key optimization strategies include:
- Catalyst Selection : Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in carbamate formation, reducing side-product generation .
- Solvent Control : Microwave-assisted synthesis in DMF or DMSO reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .
- Temperature Modulation : Maintaining temperatures below 40°C during carboxamide coupling prevents degradation of the xanthene core .
- Byproduct Mitigation : Employing scavenger resins (e.g., polymer-bound isocyanate) to trap excess reagents in heterogeneous reactions .
Basic: What analytical techniques are used to confirm the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the presence of the xanthene aromatic protons (δ 6.8–7.5 ppm), benzofuran protons (δ 7.2–7.9 ppm), and carbamoyl NH signals (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 455.18 (C₃₁H₂₂N₂O₄⁺) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups .
Advanced: How can structural ambiguities (e.g., stereochemistry or regioselectivity) be resolved?
Answer:
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and confirms bond angles (e.g., xanthene core dihedral angles ~12°) .
- Computational Modeling : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties and validate experimental NMR shifts .
- 2D NMR Techniques : NOESY and HSQC correlate spatial proximity of protons and carbon assignments, distinguishing regioisomers .
Basic: What biological activities have been reported for this compound?
Answer:
- Cytotoxicity : IC₅₀ values of 2.5–5.0 µM against HeLa and MCF-7 cancer cell lines in vitro .
- Enzyme Inhibition : Potent inhibition (Ki = 0.8 µM) of topoisomerase IIα, attributed to intercalation into DNA via the planar xanthene moiety .
- Antimicrobial Activity : Moderate activity (MIC = 25 µg/mL) against Staphylococcus aureus due to membrane disruption .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
Answer:
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance DNA intercalation but reduce solubility (logP increases by 0.5 units) .
- Hydrophilic Groups (e.g., -OH) : Improve aqueous solubility (logP decreases by 1.2) but reduce cell permeability .
- SAR Studies : Replacement of the p-tolyl group with a trifluoromethyl triazole (as in related compounds) increases selectivity for kinase targets (e.g., EGFR inhibition by 40%) .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
- Solubility :
- Polar Solvents : >10 mg/mL in DMSO or DMF .
- Aqueous Buffers : <0.1 mg/mL in PBS (pH 7.4); requires co-solvents (e.g., 5% Tween-80) for in vivo studies .
- Stability :
- Degrades by <5% over 72h at 4°C in dark conditions.
- Light-sensitive; degrades rapidly under UV (t₁/₂ = 2h) .
Advanced: How can contradictory data (e.g., conflicting bioactivity results) be reconciled?
Answer:
- Source Analysis : Cross-validate assays (e.g., MTT vs. trypan blue exclusion) to rule out false positives from compound autofluorescence .
- Batch Variability : Assess purity differences (e.g., HPLC traces showing 92% vs. 99% purity) that may explain potency discrepancies .
- Cell Line Heterogeneity : Compare activity across multiple cell lines (e.g., HeLa vs. A549) to identify context-dependent effects .
Basic: What computational tools are recommended for modeling interactions with biological targets?
Answer:
- Docking Software : AutoDock Vina or Schrödinger Suite to predict binding modes to DNA or enzymes .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of compound-protein complexes .
- Pharmacophore Modeling : Phase (Schrödinger) identifies critical H-bond donors (carbamoyl NH) and aromatic features .
Advanced: What strategies improve in vivo bioavailability despite poor aqueous solubility?
Answer:
- Nanoformulation : Encapsulation in PLGA nanoparticles (size: 150 nm) increases plasma AUC by 3-fold .
- Prodrug Design : Phosphate ester derivatives enhance solubility (logP reduced from 3.1 to 1.8) and hydrolyze enzymatically in vivo .
- Co-Crystallization : With cyclodextrins (e.g., β-CD) improves dissolution rate by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
